molecular formula C10H12N4O2 B11743678 3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11743678
M. Wt: 220.23 g/mol
InChI Key: GDYXHXODBVAZMN-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of furan-2-ylmethylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and potentially higher yields .

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Furan-2-ylmethyl)amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester
  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide

Uniqueness

3-[(Furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a furan ring, a pyrazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

5-(furan-2-ylmethylamino)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H12N4O2/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7/h2-5H,6H2,1H3,(H2,11,15)(H,12,13)

InChI Key

GDYXHXODBVAZMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CO2)C(=O)N

Origin of Product

United States

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